

A Technical Guide to Ytterbium(III) Trifluoroacetate: Identifiers, Properties, and Applications

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Compound of Interest

Compound Name: 2,2,2-Trifluoroacetate;ytterbium(3+)

Cat. No.: B1357006

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ytterbium(III) trifluoroacetate, a versatile organometallic compound with significant applications in chemical synthesis and materials science. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, and its role as a powerful Lewis acid catalyst, particularly relevant to professionals in drug discovery and development.

Core Chemical Identifiers and Properties

Ytterbium(III) trifluoroacetate, a white crystalline solid, is a salt of the rare-earth metal ytterbium in its +3 oxidation state, coordinated with three trifluoroacetate ligands. The presence of the highly electronegative trifluoromethyl groups significantly influences its chemical behavior.^[1] It is often available as a hydrate, $\text{Yb}(\text{O}_2\text{CCF}_3)_3 \cdot x\text{H}_2\text{O}$.

A summary of its key identifiers and properties is presented below for quick reference.

Identifier/Property	Value	Source(s)
CAS Number	87863-62-5	[1][2][3]
Molecular Formula	C ₆ F ₉ O ₆ Yb	[1][2]
Molecular Weight	512.09 g/mol (anhydrous)	[1][3]
IUPAC Name	2,2,2-trifluoroacetate;ytterbium(3+)	[1]
Synonyms	Ytterbium trifluoroacetate, Ytterbium(III) 2,2,2-trifluoroacetate, Tri(trifluoroacetic acid) ytterbium salt	[1][2]
InChI	InChI=1S/3C2HF3O2.Yb/c33-2(4,5)1(6)7;/h3(H,6,7);/q;;;+3/p-3	[1]
InChIKey	VTUCCXROZBIRRC-UHFFFAOYSA-K	[1]
SMILES	C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Yb+3]	[1]
Appearance	White crystalline powder	American Elements
Solubility	Soluble in polar organic solvents	[4]

Experimental Protocols

Synthesis of Ytterbium(III) Trifluoroacetate

A general and effective method for the synthesis of Ytterbium(III) trifluoroacetate involves the reaction of ytterbium(III) oxide with trifluoroacetic acid. This method can also be adapted for the use of ytterbium(III) carbonate.

Materials:

- Ytterbium(III) oxide (Yb_2O_3)
- Trifluoroacetic acid (CF_3COOH), aqueous solution
- Deionized water
- Trifluoroacetic anhydride (TFAA) (optional, for complete drying)

Procedure:

- To a reaction vessel, add a stoichiometric amount of Ytterbium(III) oxide.
- Slowly add an aqueous solution of trifluoroacetic acid to the Ytterbium(III) oxide with continuous stirring. The reaction is exothermic.
- Continue stirring the mixture until the Ytterbium(III) oxide is completely dissolved, resulting in a clear solution.
- Remove the excess water and unreacted trifluoroacetic acid by heating the solution under vacuum.
- For applications requiring an anhydrous product, a subsequent drying step can be performed. Add trifluoroacetic anhydride (TFAA) to the residue. TFAA reacts with any remaining water to form trifluoroacetic acid, which can then be removed under vacuum.^[5]
- The resulting white solid is Ytterbium(III) trifluoroacetate.

Application as a Lewis Acid Catalyst: Synthesis of Furan Derivatives

Ytterbium(III) trifluoroacetate and its triflate analogue are highly effective Lewis acid catalysts in various organic transformations. The following is a general procedure for the synthesis of furan derivatives, adapted from a protocol using Ytterbium(III) triflate.

Materials:

- Alkynoate (e.g., dimethyl acetylenedicarboxylate)

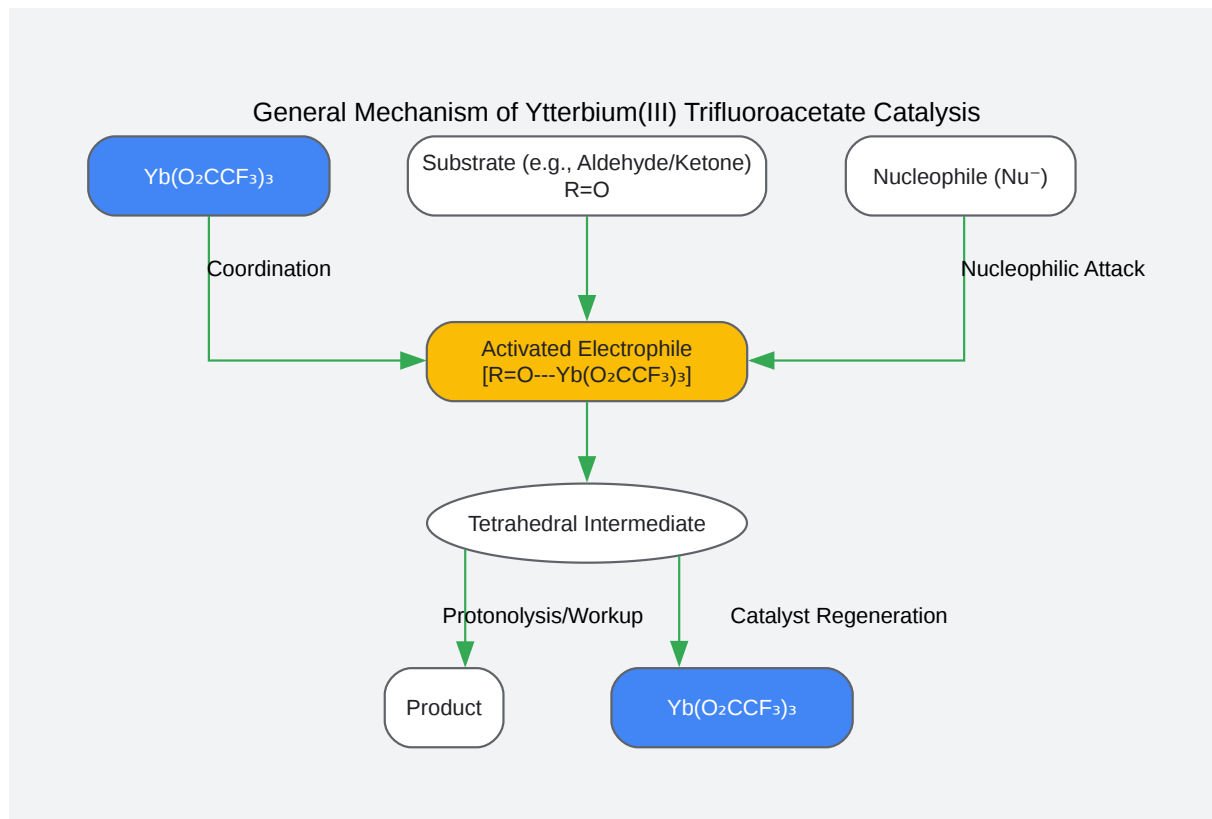
- β -dicarbonyl compound (e.g., 2,4-pentanedione)
- Ytterbium(III) trifluoroacetate (as catalyst)
- Diethyl ether (Et_2O)
- 1N Sodium hydroxide (NaOH)

Procedure:

- In a reaction vessel, add the alkynoate (1.0 mmol) and the β -dicarbonyl compound (1.0 mmol).
- Add a catalytic amount of Ytterbium(III) trifluoroacetate (e.g., 0.1 mmol).
- Stir the resulting mixture vigorously at 80°C for 1 hour.
- After cooling, add a few drops of 1N NaOH to precipitate the ytterbium catalyst as the hydroxide.
- Filter the mixture under vacuum to remove the catalyst.
- Extract the filtrate with diethyl ether (5 x 2 mL).
- Evaporate the solvent from the combined organic extracts to obtain the furan derivative.

Mandatory Visualizations

The utility of Ytterbium(III) trifluoroacetate as a Lewis acid catalyst stems from the ability of the Yb^{3+} ion to coordinate with and activate electrophilic centers, such as the carbonyl group in aldehydes and ketones. This activation facilitates nucleophilic attack, which is a fundamental step in many carbon-carbon bond-forming reactions crucial for drug synthesis.

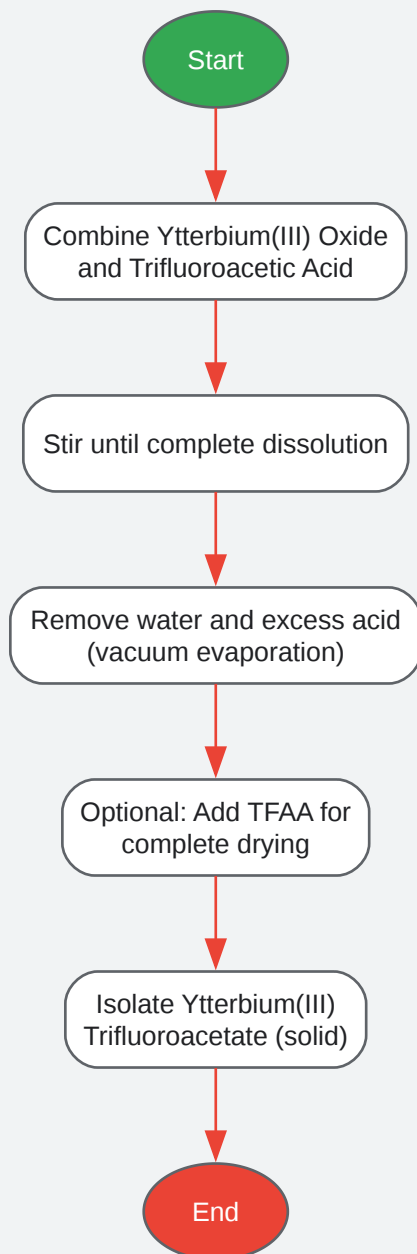


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Caption: Lewis acid catalysis by Ytterbium(III) trifluoroacetate.

The diagram above illustrates the general mechanism of Lewis acid catalysis by Ytterbium(III) trifluoroacetate. The ytterbium center coordinates to the oxygen of a carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This activation is a key step in numerous synthetic transformations.

Experimental Workflow for Synthesis of Ytterbium(III) Trifluoroacetate



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Caption: Synthesis workflow for Ytterbium(III) trifluoroacetate.

This workflow diagram outlines the key steps for the synthesis of Ytterbium(III) trifluoroacetate from its oxide, providing a clear and logical sequence for laboratory preparation.

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